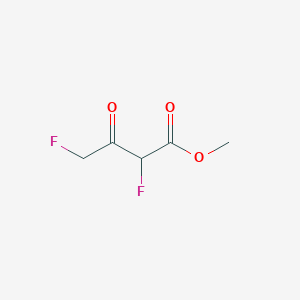

Methyl 2,4-difluoro-3-oxobutanoate

Description

BenchChem offers high-quality Methyl 2,4-difluoro-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-difluoro-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

392-64-3 |

|---|---|

Molecular Formula |

C5H6F2O3 |

Molecular Weight |

152.10 g/mol |

IUPAC Name |

methyl 2,4-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C5H6F2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3 |

InChI Key |

DLNXEQBSDIIGBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)CF)F |

Origin of Product |

United States |

Significance of Fluorinated β Ketoesters in Advanced Synthetic Chemistry

Fluorinated β-ketoesters are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their versatility and utility as building blocks. The presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group (the β-position), provides multiple reactive sites for chemical transformations. chemicalbook.com The incorporation of fluorine atoms further enhances their importance, particularly in the synthesis of advanced materials and biologically active molecules. chem960.com

The introduction of fluorine can modulate properties such as lipophilicity, metabolic stability, and binding affinity, which is of special interest in pharmaceutical and agrochemical research. chem960.comresearchgate.net Consequently, fluorinated β-ketoesters serve as key intermediates for the synthesis of complex fluorinated molecules, including various heterocyclic compounds. sigmaaldrich.com They are valuable precursors for creating molecules with other functionalities; the ketone can be converted to alcohols or imines, and the ester group can be transformed into amides. chem960.com The active methylene group positioned between the two carbonyls makes them versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. chemicalbook.com The development of methods for the asymmetric synthesis of chiral fluorinated β-ketoesters is a significant area of research, aiming to produce enantiomerically pure compounds for use in medicine. chem960.com

Structural Features and Electronic Properties of the Methyl 2,4 Difluoro 3 Oxobutanoate Moiety

The chemical behavior of Methyl 2,4-difluoro-3-oxobutanoate is dictated by its unique structural and electronic characteristics. The molecule's backbone is the 3-oxobutanoate structure, which is modified by the strategic placement of two fluorine atoms.

The presence of a fluorine atom at the α-position (C-2) has a profound electronic influence. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the acidity of the α-proton, making the formation of an enolate more facile under basic conditions. This α-fluorine can also influence the equilibrium between the keto and enol tautomers. chemsrc.com In some acyclic systems, α-fluorination has been shown to lessen the stability of the enol form by weakening the intramolecular hydrogen bond that is characteristic of the enol tautomer of β-dicarbonyl compounds. chemsrc.com

The second fluorine atom is on the methyl group at the γ-position (C-4), creating a fluoromethyl group. This group also exerts a strong inductive electron-withdrawing effect, which is transmitted through the carbon chain and can influence the reactivity of the adjacent ketone.

A key feature of β-ketoesters is their existence as a mixture of keto and enol tautomers. For Methyl 2,4-difluoro-3-oxobutanoate, the equilibrium would be between the diketo form and two possible enol forms. The stability and predominance of these forms are influenced by factors such as the solvent, temperature, and the electronic effects of the fluorine substituents. While specific experimental data for this compound are not widely available, theoretical studies on similar compounds suggest that fluorine substitution significantly impacts this equilibrium. chemsrc.comsigmaaldrich.com

Predicted Physicochemical Properties

Below is a table of predicted physical and chemical properties for Methyl 2,4-difluoro-3-oxobutanoate. It is important to note that these values are computationally derived and have not been experimentally verified in the reviewed literature.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₆F₂O₃ | chemsrc.com |

| Molecular Weight | 152.10 g/mol | chemsrc.com |

| Exact Mass | 152.02900 | chemsrc.com |

| LogP (octanol/water) | 0.03610 | chemsrc.com |

| PSA (Polar Surface Area) | 43.37 Ų | chemsrc.com |

This interactive table summarizes predicted data for Methyl 2,4-difluoro-3-oxobutanoate.

Overview of Research Trajectories for Difluoro β Ketoester Systems

Classical Approaches to Difluoroacetoacetate Esters

Traditional methods for synthesizing difluoroacetoacetate esters have heavily relied on well-established condensation reactions, providing a fundamental basis for accessing these important molecules.

Base-Catalyzed Condensation Reactions

The Claisen condensation is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules, where one acts as the enolate nucleophile and the other as the electrophile, ultimately forming a β-keto ester. libretexts.orgyoutube.com

A primary route for synthesizing ethyl 4,4-difluoroacetoacetate involves the Claisen condensation between a fluorinated ester, such as ethyl difluoroacetate (B1230586), and a non-fluorinated ester like ethyl acetate (B1210297). libretexts.org In this process, a strong base is used to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the target β-keto ester. libretexts.org

The choice of base is critical in the Claisen condensation and significantly influences the reaction yield. Common bases employed for this transformation include sodium ethoxide and sodium hydride. While both can effect the condensation, their efficiencies can vary substantially. For instance, early reports using sodium hydride for the reaction of ethyl difluoroacetate and ethyl acetate noted yields as low as 25%, which was considered unsatisfactory. However, later optimizations under different reaction conditions reported a much-improved yield of 71.2% with sodium hydride. fluorine1.ru

In contrast, the use of sodium ethoxide as the base has been shown to be highly effective. In one procedure, ethyl acetate is first treated with sodium ethoxide, followed by the addition of ethyl difluoroacetate. After heating, this method can produce ethyl 4,4-difluoro-3-oxobutanoate in yields as high as 95.6%. This highlights the profound impact that the selection of the base and optimization of reaction conditions have on the success of the synthesis.

| Base | Reactants | Reported Yield |

|---|---|---|

| Sodium Hydride (NaH) | Ethyl Difluoroacetate & Ethyl Acetate | 25% |

| Sodium Hydride (NaH) | Ethyl Difluoroacetate & Ethyl Acetate | 71.2% |

| Sodium Ethoxide (NaOEt) | Ethyl Difluoroacetate & Ethyl Acetate | 95.6% |

Reactions Involving Difluoroacetic Anhydride (B1165640)

Acid anhydrides are highly reactive acylating agents that can participate in nucleophilic acyl substitution reactions. libretexts.org Difluoroacetic anhydride serves as a potent source for introducing the difluoroacetyl group. While direct Claisen-type condensation with ester enolates is less commonly documented, difluoroacetic anhydride is employed in other advanced C-C bond-forming reactions.

One such modern application is the palladium-catalyzed decarbonylative C-H functionalization of azoles. acs.org In this methodology, difluoroacetic anhydride reacts with azole substrates, such as benzoxazoles, in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XantPhos). The reaction proceeds through the C-H activation of the azole and subsequent coupling with the difluoroacetyl group from the anhydride, followed by the loss of carbon monoxide. This process selectively installs a difluoromethyl group onto the heterocyclic core, demonstrating the utility of difluoroacetic anhydride in sophisticated catalytic cycles to form C(sp²)–CF₂H bonds. acs.org

Modern Synthetic Protocols and Advanced Fluorination Strategies

To overcome the limitations of classical methods and to access molecules with greater precision and efficiency, modern synthetic chemistry has turned to novel catalytic systems.

Radical and Photoredox-Catalyzed Methods

Radical reactions offer unique pathways for bond formation that are often complementary to traditional ionic mechanisms. nih.gov The generation of fluorinated radicals under mild conditions using visible-light photoredox catalysis has emerged as a powerful strategy. nih.govrsc.org

A notable example is the light-mediated asymmetric α-difluoroalkylation of β-ketoesters. rsc.org This method achieves the synthesis of β-ketoesters containing a quaternary stereocenter. The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between a difluoroalkyl halide (e.g., ethyl bromodifluoroacetate) and a phase-transfer catalyst. This complex absorbs visible light, triggering the generation of a difluoroalkyl radical. This radical is then intercepted by the enolate of a β-ketoester, which is generated under basic phase-transfer conditions, to form the α-difluoroalkylated product. Although this specific example details the alkylation of an existing β-ketoester rather than its initial synthesis, it showcases a state-of-the-art radical-based method for elaborating these structures. rsc.org

Another advanced approach involves the photoredox activation of chlorodifluoroacetic anhydride. nih.gov Under visible-light irradiation, a photocatalyst can induce a single-electron transfer to the anhydride, leading to its fragmentation and the formation of a gem-difluoro carboxyalkyl radical. This reactive intermediate can then be engaged in various transformations to synthesize diverse gem-difluoro compounds, highlighting the potential of photoredox catalysis to harness the reactivity of fluorinated anhydrides for constructing complex molecules. nih.gov

Palladium-Catalyzed Transformations in Difluoroacetoacetate Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, though their application for the direct construction of simple difluoroacetoacetates is less common than classical methods like the Claisen condensation. These advanced techniques are typically employed for synthesizing more complex molecules. rit.eduyoutube.com Methodologies such as palladium-catalyzed carbonylative cross-coupling reactions are used to create alkenyl alkynyl ketones, demonstrating the catalyst's utility in forming carbon-carbon bonds adjacent to a carbonyl group. rit.edu

The general mechanism for many palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com For instance, in a hypothetical scenario, a palladium(0) catalyst could oxidatively add to a carbon-halogen bond of a precursor. Following a transmetalation step with an organometallic reagent and a carbonylation step (insertion of CO), a reductive elimination could yield a complex keto-ester structure. While powerful, the complexity and cost of these methods often make them more suitable for high-value, complex target molecules rather than the direct synthesis of a fundamental building block like Methyl 2,4-difluoro-3-oxobutanoate.

Direct Fluorination Techniques

Direct fluorination involves the introduction of fluorine atoms into a molecule that already contains the core carbon skeleton. This approach can be more efficient than constructing a molecule from already-fluorinated starting materials. For β-ketoesters, fluorination typically occurs at the α-carbon, which is activated by the two adjacent carbonyl groups.

Microreactor technology offers a safe and highly efficient method for conducting direct fluorination reactions, which can be hazardous on a larger scale. researchgate.net These systems utilize micro-scale channels that provide a high surface-area-to-volume ratio, enabling excellent heat and mass transfer. researchgate.net This precise control minimizes the risk of runaway reactions and improves product selectivity.

For the synthesis of fluorinated β-keto esters, microreactors have been successfully used to perform highly enantioselective homogeneous fluorination. nih.gov In one example, cyclic β-keto esters were fluorinated using a copper(II)-bis(oxazoline) complex as a catalyst within a continuous flow microreactor. nih.gov This method achieved high yields and excellent enantioselectivity at a low catalyst loading. nih.gov The key advantage is the significantly reduced reaction time compared to batch processes.

| Parameter | Microreactor Fluorination Performance nih.gov |

| Catalyst | Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ |

| Catalyst Loading | 1 mol% |

| Reaction Time | 0.5 to 20 minutes |

| Product Yield | Up to 99% |

| Enantioselectivity | Up to 99% ee |

This technology is particularly suitable for the fluorination of dicarbonyl systems that exist predominantly in their enol form or undergo rapid keto-enol tautomerization, facilitating the reaction with electrophilic fluorine sources like Selectfluor® organic-chemistry.orgmdpi.com or elemental fluorine. researchgate.net

Optimization of Synthetic Pathways

Optimizing the synthesis of a target compound involves maximizing yield, minimizing waste, ensuring safety, and developing a process that can be scaled up for industrial production.

Process Efficiency and Scalability Considerations

The efficiency and scalability of a synthetic route for Methyl 2,4-difluoro-3-oxobutanoate are determined by several factors, including reaction yield, cost of reagents, reaction conditions, and ease of purification.

The choice of synthetic method has a profound impact on yield. For example, the Claisen-type condensation of ethyl difluoroacetate and ethyl acetate using sodium ethoxide as a base has been reported to produce ethyl 4,4-difluoro-3-oxobutanoate with a yield of 95.6%. chemicalbook.com In contrast, an older method using sodium hydride resulted in a much lower yield of only 25% for the same product, and the purification process was complicated by the presence of byproducts. google.com High-yield reactions are crucial for scalability as they reduce the amount of starting material required and simplify the purification process.

| Synthesis Method (Ethyl 4,4-difluoro-3-oxobutanoate) | Base | Yield | Reference |

| Claisen Condensation | Sodium Ethoxide | 95.6% | chemicalbook.com |

| Claisen Condensation | Sodium Hydride | 25% | google.com |

Furthermore, detailed procedures for related compounds demonstrate successful scaling. The synthesis of a related keto ester has been performed on a 0.1 mole scale, achieving a high yield of 90-93% and greater than 99% purity after distillation, indicating a robust and scalable process. orgsyn.org

The adoption of technologies like continuous flow microreactors also significantly enhances process efficiency and scalability. The ability to achieve near-quantitative yields with very short reaction times (minutes instead of hours) in a continuous fashion is highly advantageous for industrial production, offering better control, improved safety, and higher throughput compared to traditional batch processing. nih.gov

Regioselective and Chemoselective Synthesis of Methyl 2,4-difluoro-3-oxobutanoate

The synthesis of Methyl 2,4-difluoro-3-oxobutanoate, where fluorine atoms are specifically introduced at the C2 and C4 positions, necessitates a strategic approach to control the site of fluorination. Direct difluorination of the parent compound, methyl 3-oxobutanoate, is complicated by the similar reactivity of the α- and γ-positions. Therefore, a stepwise approach is often employed, involving the initial synthesis of a monofluorinated precursor followed by a second fluorination step.

A plausible synthetic route commences with the preparation of Methyl 4-fluoro-3-oxobutanoate. One documented method for this involves the reaction of fluoroacetyl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) in the presence of pyridine, followed by methanolysis. prepchem.com This provides the γ-fluorinated β-ketoester, a key intermediate for subsequent α-fluorination.

The subsequent introduction of a fluorine atom at the α-position of Methyl 4-fluoro-3-oxobutanoate requires careful selection of the fluorinating agent and reaction conditions to ensure regioselectivity. The presence of the electron-withdrawing fluorine atom at the γ-position can influence the acidity of the α-protons, potentially facilitating the second fluorination at the desired location.

Electrophilic fluorinating agents are commonly employed for the α-fluorination of β-dicarbonyl compounds. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. nih.gov The choice of reagent can be critical in achieving the desired chemoselectivity, minimizing side reactions such as over-fluorination or degradation of the starting material. The general mechanism for electrophilic fluorination involves the generation of an enolate from the β-ketoester, which then acts as a nucleophile, attacking the electrophilic fluorine source. wikipedia.org

While a specific, detailed protocol for the direct conversion of Methyl 4-fluoro-3-oxobutanoate to Methyl 2,4-difluoro-3-oxobutanoate is not extensively documented in readily available literature, the principles of α-fluorination of β-ketoesters can be applied. The reaction would likely involve the treatment of Methyl 4-fluoro-3-oxobutanoate with a suitable base to generate the enolate, followed by the addition of an electrophilic fluorinating agent.

Table 1: Potential Reagents for the Synthesis of Methyl 2,4-difluoro-3-oxobutanoate

| Step | Starting Material | Reagent(s) | Product | Key Considerations |

| 1 | Fluoroacetyl chloride, 2,2-dimethyl-1,3-dioxane-4,6-dione | Pyridine, Methanol | Methyl 4-fluoro-3-oxobutanoate | Control of reaction temperature. |

| 2 | Methyl 4-fluoro-3-oxobutanoate | Base (e.g., NaH, LDA), Electrophilic Fluorinating Agent (e.g., Selectfluor™, NFSI) | Methyl 2,4-difluoro-3-oxobutanoate | Choice of base and fluorinating agent to ensure regioselectivity and avoid side reactions. |

The synthesis of related difluoro-β-ketoesters often faces similar challenges in controlling regioselectivity. For instance, methods for preparing 4,4-difluoroacetoacetic acid esters have been described in patent literature, highlighting the industrial interest in this class of compounds. google.com These methods often involve multi-step sequences starting from different fluorinated precursors.

The development of catalytic and stereoselective methods for the fluorination of β-ketoesters is an active area of research. While much of this work has focused on enantioselective monofluorination, the principles could potentially be adapted for the synthesis of difluorinated compounds with high regiochemical control.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbons in methyl 2,4-difluoro-3-oxobutanoate makes it susceptible to attack by nucleophiles. These reactions often initiate a cascade of events, leading to the formation of diverse molecular architectures.

Nitrogen-containing nucleophiles readily react with methyl 2,4-difluoro-3-oxobutanoate, typically through addition to one of the carbonyl groups, followed by a condensation reaction that results in the formation of a new ring system. For instance, the reaction with 1-aminoisoindole, a bifunctional nucleophile, leads to a regioselective condensation to form 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. univ.kiev.ua

The general reactivity pattern with nitrogen nucleophiles involves the initial attack at the most electrophilic carbonyl carbon, which is often the ketone, followed by intramolecular cyclization and dehydration. The specific outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. The synthesis of aminopyrazoles, for example, often involves the condensation of a hydrazine (B178648) with a β-ketonitrile, a close structural relative of methyl 2,4-difluoro-3-oxobutanoate. chim.it

Methyl 2,4-difluoro-3-oxobutanoate is a key starting material for the synthesis of a wide array of heterocyclic compounds through cyclocondensation reactions. These reactions take advantage of the molecule's 1,3-dicarbonyl functionality, which can react with dinucleophiles to form five-, six-, or even seven-membered rings.

The synthesis of pyrazoles, for example, can be achieved through the reaction with hydrazines. chim.it Similarly, reaction with other binucleophiles can lead to the formation of various other heterocyclic systems. The presence of the difluoromethyl group is often retained in the final product, imparting unique properties to the resulting heterocyclic scaffold.

A summary of representative cyclocondensation reactions is presented in the table below:

| Nucleophile/Reagent | Resulting Heterocycle |

| Hydrazines | Pyrazoles chim.it |

| 1-Aminoisoindole | Pyrimido[2,1-a]isoindol-4(3H)-one derivative univ.kiev.ua |

The Michael addition, or conjugate addition, is a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While methyl 2,4-difluoro-3-oxobutanoate itself is not an α,β-unsaturated system, it can act as a Michael donor after deprotonation at the C2 position to form an enolate. This enolate can then add to a variety of Michael acceptors. chemistrysteps.comorganic-chemistry.org

The general mechanism involves the formation of a resonance-stabilized carbanion from the β-ketoester, which then attacks the β-carbon of an activated olefin. organic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Carbon-Carbon Bond Forming Reactions

Beyond its utility in forming heterocyclic systems, methyl 2,4-difluoro-3-oxobutanoate is also a valuable participant in reactions that construct new carbon-carbon bonds, leading to more complex molecular frameworks.

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. youtube.com Difluoro-β-ketoesters can participate in such reactions, for example, the Diels-Alder reaction, where they can act as dienophiles. dtu.dk In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. dtu.dk The reactivity of the difluoro-β-ketoester in these reactions is influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl groups. Dearomative (4+3) cycloaddition reactions have also been reported for related systems, leading to the formation of seven-membered rings. uchicago.edu

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. nih.gov These reactions are highly efficient and atom-economical. Methyl 2,4-difluoro-3-oxobutanoate and similar β-ketoesters are excellent candidates for MCRs. For instance, they can be used in Biginelli-type reactions to produce dihydropyrimidinones or in Hantzsch-type reactions for the synthesis of dihydropyridines. These reactions often proceed with high yields and can be used to generate large libraries of structurally diverse compounds. nih.govnih.gov

An example of a multicomponent reaction is the three-component condensation of an aldehyde, a β-dicarbonyl compound (like methyl 2,4-difluoro-3-oxobutanoate), and a urea (B33335) or thiourea (B124793) to form tetrahydropyrimidines. nih.gov

Enolate Chemistry and Transformations of Lithium Enolates

The presence of two electron-withdrawing fluorine atoms significantly influences the acidity of the α-proton (at the C-2 position) in Methyl 2,4-difluoro-3-oxobutanoate, making it more acidic than its non-fluorinated counterparts. masterorganicchemistry.com This facilitates the formation of the corresponding enolate under relatively mild basic conditions. Enolates are powerful nucleophiles and crucial intermediates in carbon-carbon bond formation. masterorganicchemistry.combham.ac.uk

The generation of the lithium enolate is typically achieved by treating the β-ketoester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.uk The use of such bases ensures essentially complete and irreversible deprotonation to form the lithium enolate. bham.ac.uk

The resulting lithium enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, particularly carbon-based electrophiles, predominantly occur at the α-carbon, which is synthetically more valuable. bham.ac.uk

Key transformations involving the lithium enolate of Methyl 2,4-difluoro-3-oxobutanoate are analogous to those of other β-ketoester enolates and include:

Alkylation: The enolate reacts with alkyl halides (R-X) in an SN2 fashion to introduce an alkyl group at the C-2 position. This is a fundamental C-C bond-forming reaction. libretexts.org The choice of the alkyl halide is typically restricted to methyl and primary halides to avoid competing elimination reactions. libretexts.org

Aldol-type Reactions: Condensation with aldehydes and ketones yields β-hydroxy-β-ketoesters. These reactions can be controlled to achieve high levels of diastereoselectivity, especially when using pre-formed lithium enolates.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β,δ-dioxoesters.

Unusual transformations have been observed for lithium enolates of similar fluorinated β-ketoesters. For instance, the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate has been shown to react with ammonium (B1175870) acetate to produce substituted pyridines, highlighting the complex reaction pathways available to these intermediates. researchgate.net

Table 1: Representative Transformations of Lithium Enolates of β-Ketoesters

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated β-Ketoester |

| Aldol Addition | Aldehyde/Ketone (e.g., Benzaldehyde) | β-Hydroxy-β-ketoester |

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | β,δ-Dioxoester |

Advanced Catalytic Transformations

The unique electronic properties imparted by the fluorine atoms make Methyl 2,4-difluoro-3-oxobutanoate an attractive substrate for advanced catalytic transformations, enabling the synthesis of complex fluorinated molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Rhodium-catalyzed reactions of related diazo compounds)

While direct transition metal-catalyzed coupling reactions on the C-F bonds of Methyl 2,4-difluoro-3-oxobutanoate are challenging, a highly effective strategy involves its conversion into a more reactive intermediate, such as an α-diazo-β-ketoester. These diazo compounds are versatile precursors for metal-carbene intermediates. nih.gov

Rhodium(II) complexes are particularly effective catalysts for the decomposition of α-diazo-β-ketoesters, generating highly reactive rhodium-carbenoid species. nih.gov These intermediates can undergo a wide array of transformations, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes bearing the difluoro-β-ketoester moiety.

C-H Insertion: Intramolecular or intermolecular insertion into carbon-hydrogen bonds to create new C-C bonds, providing a direct route to functionalized carbocycles and acyclic structures. nih.gov

Annulation Reactions: Rhodium-catalyzed annulation of diazo compounds with various partners (e.g., triazoles, enaminones) can construct complex heterocyclic scaffolds like pyrrolinones and isocoumarins. nih.gov The reaction proceeds through the formation of a rhodium carbene, followed by migratory insertion and cyclization steps. nih.gov

Beyond rhodium catalysis, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for C-C bond formation. chemie-brunschwig.chmtroyal.ca While direct coupling at the C-F bond is difficult, related fluorinated substrates have been successfully used in Suzuki-Miyaura and Negishi-type couplings. For instance, palladium catalysts have been used to couple perfluoroarenes and trifluorovinyl compounds with organoboron and organozinc reagents. mdpi.comresearchgate.net This suggests potential pathways for coupling reactions if the difluoro-β-ketoester is suitably modified.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Catalyst System | Substrate Precursor | Reaction Type | Product Class |

| Rh₂(OAc)₄ | α-Diazo-β-ketoester | Annulation with Enaminones | Isocoumarins nih.gov |

| Rh₂(OAc)₄ | α-Diazo-β-ketoester | Annulation with Triazoles | 3-Alkoxy-4-pyrrolin-2-ones nih.gov |

| Pd(0)/PR₃ | Modified β-Ketoester | Suzuki-Miyaura Coupling | α-Aryl-β-ketoesters mdpi.com |

Organocatalytic Applications in Difluoro-β-Ketoester Chemistry

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metals. β-Ketoesters are highly versatile building blocks in organocatalyzed reactions, capable of acting as both nucleophiles and electrophiles. nih.govnih.gov

For Methyl 2,4-difluoro-3-oxobutanoate, organocatalysis offers significant potential for stereocontrolled transformations. The acidic α-proton can be readily removed by basic organocatalysts to form a nucleophilic enolate in situ, while the carbonyl group can be activated by hydrogen-bond-donating catalysts (e.g., ureas, thioureas) to enhance its electrophilicity.

Potential organocatalytic applications include:

Asymmetric Michael Additions: In the presence of a chiral amine or cinchona alkaloid-derived catalyst, the enolate of the difluoro-β-ketoester can add to α,β-unsaturated carbonyl compounds (Michael acceptors) to generate products with high enantioselectivity.

Asymmetric Peroxidation: Cinchona-derived organocatalysts have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding chiral δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov This methodology could potentially be adapted for the difluoro analogue.

Cascade Reactions: β-Ketoesters can act as electrophiles in organocatalytic cascade reactions, reacting with nucleophiles to form multiple stereocenters in a single operation with high stereoselectivity. nih.gov

The development of organocatalytic methods for difluoro-β-ketoesters is an active area of research, promising straightforward access to a wide range of enantiomerically enriched fluorinated compounds.

Table 3: Potential Organocatalytic Applications

| Catalyst Type | Role of β-Ketoester | Reaction Type | Potential Product |

| Chiral Amine (e.g., Prolinol derivative) | Nucleophile | Michael Addition | Chiral Adduct |

| Cinchona Alkaloid | Nucleophile | Asymmetric Peroxidation | Chiral Peroxy-β-ketoester nih.gov |

| Quinine Derivative | Electrophile | Cascade Reaction | Polycyclic structures nih.gov |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Complex Fluorinated Molecules

Methyl 2,4-difluoro-3-oxobutanoate serves as a crucial precursor for incorporating the difluoromethyl group (CHF₂) into more complex molecular architectures. The introduction of fluorine-containing groups is a widely used strategy in drug design and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The β-ketoester motif is a cornerstone in synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds through various reactions including condensations, alkylations, and cycloadditions.

The compound's ability to act as a 1,3-bielectrophile makes it an ideal partner for reactions with dinucleophiles to form a variety of heterocyclic systems. This versatility has established fluorinated β-ketoesters as pivotal synthons for accessing complex molecules that would be otherwise difficult to synthesize.

Synthesis of Fluorinated Heterocycles

The construction of heterocyclic compounds is a central theme in organic synthesis due to their prevalence in pharmaceuticals and functional materials. Methyl 2,4-difluoro-3-oxobutanoate is a potent starting material for creating a diverse array of fluorinated heterocycles.

Pyrimidine (B1678525) rings are fundamental components of nucleobases and are found in numerous therapeutic agents. The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg This approach, often referred to as the Biginelli reaction or a related cyclocondensation, is one of the most common methods for pyrimidine synthesis. bu.edu.eg

In this context, methyl 2,4-difluoro-3-oxobutanoate can react with these reagents, typically in the presence of an aldehyde, to form highly functionalized dihydropyrimidinones or related pyrimidine structures bearing a difluoromethyl group. Although specific literature for the methyl 2,4-difluoro variant is not prominent, related fluorinated ketoesters are known to undergo these transformations efficiently. google.com The reaction mechanism involves the formation of C-N and C-C bonds in a single pot, offering an atom-economical route to these important heterocycles. rsc.org

Benzodiazepines are a well-known class of psychoactive drugs and are important scaffolds in medicinal chemistry. A common synthetic route to the benzodiazepine (B76468) core involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. researchgate.netrsc.org Different reagents such as BF₃-etherate, polyphosphoric acid, and molecular iodine have been used to catalyze this transformation. researchgate.net

The reaction of methyl 2,4-difluoro-3-oxobutanoate with an o-phenylenediamine is expected to proceed via initial condensation between one of the amine groups and the more reactive ketone of the β-ketoester, followed by intramolecular cyclization of the second amine group onto the ester carbonyl. This would lead to the formation of a difluoromethyl-substituted 1,5-benzodiazepine derivative. While syntheses of benzodiazepines from various ketones are well-documented, the specific use of methyl 2,4-difluoro-3-oxobutanoate remains a specialized application. researchgate.netresearchgate.netnih.gov

Quinolinone structures are present in many biologically active compounds. The reaction between anilines and β-ketoesters is a classic method for their synthesis. Research on the closely related ethyl 4,4,4-trifluoro-3-oxobutanoate has demonstrated that reaction conditions can be controlled to selectively produce different quinolinone isomers. researchgate.netthieme-connect.com

The reaction with anilines can proceed through two main pathways. researchgate.net One pathway involves the formation of an enamino-ester intermediate, which upon thermal cyclization (Conrad-Limpach reaction) yields 2-substituted-4-quinolinones. researchgate.net The alternative pathway involves the formation of a keto-amide intermediate, which cyclizes under acidic conditions (Knorr cyclization) to give 4-substituted-2-quinolinones. thieme-connect.com A systematic study of the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines showed that the formation of the keto-amide, leading to 4-trifluoromethyl-2-quinolinones, could be favored by using triethylamine (B128534) as a catalyst in toluene. thieme-connect.com Conversely, other conditions can favor the enamine pathway. researchgate.net By analogy, methyl 2,4-difluoro-3-oxobutanoate would serve as an excellent precursor for 2-difluoromethyl-4-quinolinones and 4-difluoromethyl-2-quinolinones. researchgate.netthieme-connect.com

Table 1: Synthesis of Quinolinone Isomers from Ethyl 4,4,4-trifluoro-3-oxobutanoate and Anilines. researchgate.netthieme-connect.com

| Reaction Pathway | Intermediate | Product | Typical Conditions |

|---|---|---|---|

| Conrad-Limpach | Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate | 2-Trifluoromethyl-4-quinolinone | Thermal cyclization |

| Knorr-Conrad-Limpach | N-Aryl-4,4,4-trifluoro-3-oxobutyramide | 4-Trifluoromethyl-2-quinolinone | Et₃N catalyst, followed by acid-catalyzed cyclization (e.g., 75% H₂SO₄) |

Pyrazolopyridines are fused heterocyclic systems that are isosteres of purines and have attracted significant attention for their therapeutic potential. nih.govnih.gov A common strategy for constructing the pyrazolo[3,4-b]pyridine core is the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic reagent, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov

When a non-symmetrical 1,3-dicarbonyl compound like methyl 2,4-difluoro-3-oxobutanoate is used, the reaction with 5-aminopyrazole can potentially lead to two different regioisomers. nih.gov The regiochemical outcome depends on the relative electrophilicity of the two carbonyl groups. nih.gov The ketone carbonyl, activated by the adjacent difluoromethyl group, is expected to be more electrophilic than the ester carbonyl. This would favor the initial condensation at the ketone, leading to a specific regioisomer of the difluoromethyl-substituted pyrazolo[3,4-b]pyridine. Various catalysts and reaction conditions can be employed to control this cyclocondensation reaction. nih.govmdpi.com

Fluorinated pyran and piperidine (B6355638) rings are valuable scaffolds in medicinal chemistry. Research has shown that ethyl 4,4,4-trifluoro-3-oxobutanoate readily reacts with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (NEt₃) to produce both 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The ratio of these two products was found to be dependent on the specific substrates and the solvent used in the reaction. researchgate.net

The proposed mechanism involves an initial Michael addition of the β-ketoester to the arylidenemalononitrile. This is followed by an intramolecular cyclization that can proceed through two different pathways, one leading to the pyran ring and the other to the piperidine ring. Further treatment of the piperidine derivative with triethylamine in refluxing ethanol (B145695) can lead to dehydration, affording a 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivative. researchgate.net This methodology provides a direct and efficient route to these fluorinated six-membered heterocycles from readily available starting materials. researchgate.netnih.gov

Table 2: Reaction of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Arylidenemalononitriles. researchgate.net

| Reactants | Catalyst | Solvent | Products |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitrile | NEt₃ | Ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(Trifluoromethyl)piperidine derivatives |

Isoquinoline (B145761) Derivatives

While direct synthesis of isoquinoline derivatives using Methyl 2,4-difluoro-3-oxobutanoate is not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor. Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. nih.gov The synthesis of the isoquinoline core often involves the cyclization of a substituted phenethylamine (B48288) or a related precursor.

The β-ketoester functionality of Methyl 2,4-difluoro-3-oxobutanoate could, in principle, be incorporated into a synthetic route towards isoquinolines. For instance, it could be envisioned to react with a phenethylamine derivative to form an amide, which could then undergo an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydroisoquinoline ring system. Subsequent aromatization would yield the isoquinoline derivative. The fluorine atoms would be incorporated into the final structure, potentially influencing its biological activity.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The application of Methyl 2,4-difluoro-3-oxobutanoate as an intermediate is particularly prominent in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. The presence of the difluoromethyl group is a common feature in many modern drugs and pesticides, often enhancing their metabolic stability and biological efficacy.

Precursors for Pyrazole (B372694) Carboxanilide Fungicides

One of the most significant applications of esters of 4,4-difluoro-3-oxobutanoic acid is in the synthesis of pyrazole carboxanilide fungicides. These fungicides are a critical class of agrochemicals used to control a wide range of fungal diseases in crops. The synthesis of these compounds often involves the construction of a pyrazole ring, for which β-ketoesters are key starting materials.

The general synthetic route involves the condensation of a 4,4-difluoro-3-oxobutanoic acid ester with a hydrazine (B178648) derivative. This reaction, known as the Knorr pyrazole synthesis, leads to the formation of a pyrazole-4-carboxylic acid ester. This intermediate can then be further elaborated to produce the final pyrazole carboxanilide fungicide. A patent for N-(ortho-phenyl)-1-methyl-3-difluoromethylpyrazole-4-carboxanilides highlights their use as potent fungicides.

| Starting Material | Reaction | Intermediate | Final Product Class |

| Methyl 2,4-difluoro-3-oxobutanoate | Condensation with Hydrazine | Pyrazole-4-carboxylic acid ester | Pyrazole Carboxanilide Fungicides |

The resulting pyrazole carboxanilides exhibit potent antifungal activity against a variety of plant pathogens. nih.govmdpi.com The difluoromethyl group at the 3-position of the pyrazole ring is crucial for their biological activity.

Synthesis of Potassium Channel Activators

While a direct synthetic route from Methyl 2,4-difluoro-3-oxobutanoate to potassium channel activators is not explicitly described in the literature, the compound's structural features suggest its potential as a building block. Potassium channels are important targets for the treatment of various cardiovascular and neurological disorders. scbt.commdpi.com

The synthesis of potassium channel activators often involves the creation of complex heterocyclic scaffolds. The reactive nature of Methyl 2,4-difluoro-3-oxobutanoate would allow for its incorporation into such structures. For example, it could be used to introduce a difluoromethyl-substituted side chain onto a pre-existing heterocyclic core, a strategy often employed in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Synthesis of β-Alanine Derived GABA-T Antagonists

GABA-T (γ-aminobutyric acid aminotransferase) is an enzyme involved in the metabolism of the neurotransmitter GABA. Inhibitors of GABA-T are of interest for the treatment of neurological disorders such as epilepsy. While the direct use of Methyl 2,4-difluoro-3-oxobutanoate in the synthesis of β-alanine derived GABA-T antagonists has not been reported, its structure lends itself to potential synthetic strategies.

The synthesis of β-alanine derivatives often involves the modification of a suitable precursor containing a three-carbon backbone. The four-carbon chain of Methyl 2,4-difluoro-3-oxobutanoate could potentially be cleaved or rearranged to provide a three-carbon unit. Alternatively, the β-ketoester could undergo reactions to introduce an amino group, a key feature of β-alanine, followed by further transformations to yield the desired GABA-T antagonist.

Development of Antifungal and Antiviral Agents via Analogous Compounds

The difluoromethylpyrazole moiety is a well-established pharmacophore in the development of antifungal and antiviral agents. The synthesis of various pyrazole derivatives with potent biological activity often starts from β-ketoesters. researchgate.netconnectjournals.comresearchgate.netrsc.org

The reaction of Methyl 2,4-difluoro-3-oxobutanoate with different substituted hydrazines can lead to a diverse library of pyrazole derivatives. These compounds can then be screened for their antifungal and antiviral activities. The electronic properties and steric bulk of the substituents on the pyrazole ring can be systematically varied to optimize the biological activity. Research has shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. connectjournals.comresearchgate.net

| Compound Class | Starting Material | Key Reaction | Biological Activity |

| Pyrazole Derivatives | Methyl 2,4-difluoro-3-oxobutanoate | Condensation with Hydrazines | Antifungal, Antiviral |

| Pyrazole Carboxamides | Pyrazole-4-carboxylic acid | Amide Coupling | Antifungal |

The development of new antifungal and antiviral agents is of paramount importance due to the emergence of resistant strains. The versatility of Methyl 2,4-difluoro-3-oxobutanoate as a precursor for novel heterocyclic compounds makes it a valuable tool in the search for new therapeutic agents.

Spectroscopic and Advanced Characterization Techniques in the Study of Methyl 2,4 Difluoro 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the analysis of methyl 2,4-difluoro-3-oxobutanoate, facilitating the unambiguous assignment of its proton, carbon, and fluorine environments. The presence of keto-enol tautomerism, a common feature in β-dicarbonyl compounds, can also be investigated using NMR, as the equilibrium between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.comnih.govasu.edu The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. nih.govmdpi.commasterorganicchemistry.com

The ¹H NMR spectrum of methyl 2,4-difluoro-3-oxobutanoate provides key information about the different proton environments within the molecule. In its keto form, one would expect to see signals corresponding to the methyl ester protons (-OCH₃), the methylene (B1212753) protons (-CH₂-), and the methine proton (-CHF₂). The chemical shifts and splitting patterns of these signals are diagnostic of their respective electronic environments and neighboring nuclei. For instance, the methylene protons would likely appear as a doublet due to coupling with the adjacent fluorine atoms, while the methine proton would exhibit a more complex splitting pattern due to coupling with both the fluorine atoms and the methylene protons.

In the case of the enol tautomer, the spectrum would be significantly different. The disappearance of the methylene signal and the appearance of a vinyl proton signal and a hydroxyl proton signal would be indicative of enolization. The chemical shift of the enolic hydroxyl proton can be particularly informative, often appearing far downfield due to intramolecular hydrogen bonding. thermofisher.com

Table 1: Hypothetical ¹H NMR Data for Methyl 2,4-difluoro-3-oxobutanoate (Keto and Enol Forms)

| Assignment (Keto Form) | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 | s | - |

| -CH₂- | 4.2 | t | JHF = x |

| -CHF₂ | 6.1 | t | JHF = y |

| Assignment (Enol Form) | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.7 | s | - |

| =CH- | 5.5 | d | JHF = z |

| -OH | 12.5 | br s | - |

| Note: This table is illustrative and based on general principles of NMR spectroscopy for similar compounds. Actual values may vary. |

The ¹³C NMR spectrum offers complementary information, revealing the number of distinct carbon environments and their electronic nature. For methyl 2,4-difluoro-3-oxobutanoate in its keto form, distinct signals are expected for the carbonyl carbon (C=O), the ester carbonyl carbon, the methyl ester carbon, the methylene carbon, and the carbon bearing the two fluorine atoms (-CF₂). The chemical shifts of these carbons are influenced by the electronegativity of their substituents. libretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org

The presence of fluorine atoms significantly impacts the ¹³C NMR spectrum due to C-F coupling. The signal for the -CF₂ carbon will appear as a triplet, and other nearby carbons may also show splitting. In the enol form, the spectrum would change accordingly, with signals corresponding to the vinylic carbons replacing those of the methylene and keto-carbonyl carbons. The enolic carbon bonded to the hydroxyl group would appear at a different chemical shift compared to the keto-carbonyl carbon. mdpi.com

Table 2: Hypothetical ¹³C NMR Data for Methyl 2,4-difluoro-3-oxobutanoate (Keto Form)

| Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -C F₂ | 115 | t |

| -C H₂- | 45 | t |

| -OC H₃ | 53 | s |

| Ester C =O | 168 | s |

| Keto C =O | 195 | t |

| Note: This table is illustrative. Actual chemical shifts and multiplicities depend on the specific molecular environment. |

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of methyl 2,4-difluoro-3-oxobutanoate. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. cnr.itscholaris.ca The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. For the -CHF₂ group, a single signal would be expected, which would be split by the adjacent methine proton. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. The presence of different tautomers or stereoisomers could lead to multiple signals in the ¹⁹F NMR spectrum.

The analysis of spin-spin coupling constants, particularly between carbon and fluorine (JCF), provides valuable structural information. These coupling constants are transmitted through the bonding network and their magnitude is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. For instance, one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings can be observed in the ¹³C NMR spectrum of methyl 2,4-difluoro-3-oxobutanoate. The magnitude of ¹JCF is typically large, while ²JCF and ³JCF are smaller. These coupling constants help in assigning the carbon signals and confirming the connectivity within the molecule.

The keto-enol equilibrium of β-dicarbonyl compounds is known to be sensitive to the solvent and temperature. nih.govasu.edumdpi.comnih.gov NMR studies performed in different solvents of varying polarity can provide insights into the relative stability of the keto and enol tautomers. mdpi.com Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents can stabilize the enol form through intramolecular hydrogen bonding. asu.edumasterorganicchemistry.com Similarly, variable-temperature NMR experiments can be used to study the thermodynamics of the tautomeric equilibrium. asu.edunih.gov

Two-dimensional (2D) NMR experiments are powerful techniques for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of methyl 2,4-difluoro-3-oxobutanoate. youtube.comepfl.chslideshare.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. youtube.comsdsu.edu For the keto form, a correlation between the methylene protons and the methine proton would be expected.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comepfl.chsdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comepfl.chsdsu.edu It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. slideshare.net

By combining the information from these 1D and 2D NMR experiments, a comprehensive and detailed structural characterization of methyl 2,4-difluoro-3-oxobutanoate can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like Methyl 2,4-difluoro-3-oxobutanoate, high-resolution mass spectrometry and electrospray ionization are particularly informative.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement required to determine the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For Methyl 2,4-difluoro-3-oxobutanoate (C₅H₆F₂O₃), the exact mass can be calculated and then compared to the experimentally determined value.

Key Research Findings:

Elemental Composition Confirmation: HRMS is used to confirm the elemental composition of the synthesized compound. The calculated monoisotopic mass of C₅H₆F₂O₃ is 152.0285 u. An experimental HRMS measurement yielding a mass very close to this value, typically within a few parts per million (ppm), provides strong evidence for the presence of Methyl 2,4-difluoro-3-oxobutanoate.

Fragmentation Analysis: While detailed fragmentation studies for this specific molecule are not widely published, general principles of mass spectrometry suggest that common fragmentation pathways for β-ketoesters would involve the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially rearrangements involving the fluorine atoms.

Below is an interactive table summarizing the expected high-resolution mass data for the molecular ion and key fragments of Methyl 2,4-difluoro-3-oxobutanoate.

| Ion Formula | Calculated Mass (u) | Description |

| [C₅H₆F₂O₃]⁺ | 152.0285 | Molecular Ion |

| [C₄H₃F₂O₂]⁺ | 121.0097 | Loss of methoxy radical (•OCH₃) |

| [C₄H₅F₂O]⁺ | 107.0299 | Loss of carbomethoxy group (•COOCH₃) |

| [C₂H₂FO]⁺ | 61.0084 | Fragment from cleavage of the C-C backbone |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like β-ketoesters without causing significant fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it allows for very accurate mass measurements.

Key Research Findings:

Adduct Formation: In ESI-MS, molecules often form adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). For Methyl 2,4-difluoro-3-oxobutanoate, the detection of these adducts in the mass spectrum helps to confirm the molecular weight.

Enhanced Sensitivity: ESI-TOF provides high sensitivity, allowing for the detection of the compound even at low concentrations. This is particularly useful in reaction monitoring or in the analysis of complex mixtures.

The following table shows the expected m/z values for common adducts of Methyl 2,4-difluoro-3-oxobutanoate in ESI-TOF analysis.

| Ion Species | Adduct Ion | Calculated m/z |

| [M+H]⁺ | H⁺ | 153.0363 |

| [M+Na]⁺ | Na⁺ | 175.0182 |

| [M+K]⁺ | K⁺ | 190.9922 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational isomers.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Key Research Findings:

Functional Group Identification: The IR spectrum of Methyl 2,4-difluoro-3-oxobutanoate is expected to show characteristic absorption bands for the C=O (ester and ketone), C-O, and C-F bonds. The presence of two C=O groups, one for the ketone and one for the ester, will likely result in two distinct stretching vibrations in the region of 1700-1760 cm⁻¹.

Conformational Analysis: β-ketoesters can exist in equilibrium between keto and enol tautomers. These forms have distinct IR spectra. The enol form would show a broad O-H stretching band around 3200 cm⁻¹ and a C=C stretching band. The position of the C=O stretching bands can also provide information about intramolecular hydrogen bonding in the enol form.

The table below lists the expected characteristic IR absorption bands for Methyl 2,4-difluoro-3-oxobutanoate.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (ester) | Stretch | 1735 - 1750 |

| C=O (ketone) | Stretch | 1705 - 1725 |

| C-O (ester) | Stretch | 1100 - 1300 |

| C-F | Stretch | 1000 - 1400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light from a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Key Research Findings:

Skeletal Vibrations: Raman spectroscopy can provide valuable information about the carbon backbone of Methyl 2,4-difluoro-3-oxobutanoate.

Complementary Information: The C=O stretching vibrations are also active in the Raman spectrum and can provide complementary information to the IR data. The C-F bonds are also expected to show Raman signals. Due to the lack of extensive, publicly available Raman studies on this specific molecule, detailed peak assignments are speculative but would be expected to confirm the presence of the key functional groups.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. If Methyl 2,4-difluoro-3-oxobutanoate can be obtained in a crystalline form, XRD analysis would provide precise information about bond lengths, bond angles, and intermolecular interactions.

Key Research Findings:

Crystal Structure Determination: A single-crystal XRD study would definitively establish the solid-state conformation of the molecule, revealing whether it exists primarily in the keto or enol form in the crystal lattice.

Intermolecular Interactions: The analysis of the crystal packing would reveal details about intermolecular forces, such as dipole-dipole interactions and potential weak hydrogen bonds involving the fluorine atoms or carbonyl oxygens.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the most authoritative technique for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com This powerful method involves directing X-rays onto a high-quality single crystal of a compound. The resulting diffraction pattern is analyzed to build a detailed electron density map, which reveals the precise spatial arrangement of every atom, as well as bond lengths and angles. beilstein-journals.orgresearchgate.net

For a novel compound like Methyl 2,4-difluoro-3-oxobutanoate, SC-XRD would provide the ultimate proof of its covalent structure, confirming the connectivity and stereochemistry. The analysis yields specific crystallographic data that serves as a unique fingerprint for the compound in its solid state.

While it is the gold standard for structural elucidation, specific crystallographic data from a single crystal X-ray diffraction study of Methyl 2,4-difluoro-3-oxobutanoate has not been reported in the reviewed literature. Should a suitable crystal be grown and analyzed, the resulting data would be presented in a format similar to the conceptual table below.

Table 1: Conceptual Crystallographic Data for Methyl 2,4-difluoro-3-oxobutanoate

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₅H₆F₂O₃ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 152.10 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the crystal's symmetry. | Monoclinic |

| Space Group | The group of symmetry operations describing the crystal lattice. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the unit cell. | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |

| Volume | The volume of the unit cell. | V ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The theoretical density of the crystal. | ρ g/cm³ |

Chromatographic and Other Analytical Techniques

Chromatographic methods are indispensable for the practical synthesis and analysis of Methyl 2,4-difluoro-3-oxobutanoate, enabling reaction monitoring, purification, and purity assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and essential technique used to qualitatively monitor the progress of a chemical reaction. acs.org During the synthesis of Methyl 2,4-difluoro-3-oxobutanoate, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel) at regular intervals. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). wvu.edu

Different compounds travel up the plate at different rates depending on their polarity, resulting in distinct spots. The starting materials will have certain Retention Factor (Rƒ) values, and as the reaction proceeds, the spot corresponding to the product, Methyl 2,4-difluoro-3-oxobutanoate, will appear and intensify, while the starting material spots diminish. libretexts.org This allows for a quick visual assessment of the reaction's completion.

Table 2: Conceptual TLC Monitoring of a Reaction to Form Methyl 2,4-difluoro-3-oxobutanoate

| Compound | Rƒ Value (Conceptual) | Observation over Time |

| Starting Material A | 0.65 | Spot intensity decreases as the reaction proceeds. |

| Starting Material B | 0.50 | Spot intensity decreases as the reaction proceeds. |

| Methyl 2,4-difluoro-3-oxobutanoate | 0.40 | Spot appears and its intensity increases over time. |

| Rƒ values are dependent on the specific TLC plate and solvent system used. |

Column Chromatography for Purification (e.g., Silica Gel, Flash Chromatography)

Following the completion of a synthesis, the crude product mixture typically contains the desired compound along with byproducts and unreacted starting materials. Column chromatography is the standard method for purifying Methyl 2,4-difluoro-3-oxobutanoate on a preparative scale. orgsyn.org Flash chromatography, a technique that uses pressure to speed up the solvent flow, is particularly common. rubingroup.orgcolumn-chromatography.com

The crude mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. column-chromatography.com A solvent system (eluent), often determined from prior TLC analysis, is then passed through the column. rochester.edu Compounds in the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected as the solvent exits the column and are analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is evaporated to yield the purified Methyl 2,4-difluoro-3-oxobutanoate.

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is a high-resolution analytical technique used to determine the purity of volatile compounds like Methyl 2,4-difluoro-3-oxobutanoate. restek.com A small amount of the purified sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. sigmaaldrich.com

A detector at the end of the column generates a signal as each component elutes, producing a chromatogram. A perfectly pure sample would ideally show a single peak. The presence of additional peaks indicates impurities. The area under each peak is proportional to the amount of the corresponding compound, allowing for the calculation of purity as a percentage. sigmaaldrich.com This quantitative data is crucial for confirming the success of the purification and for calculating the final yield of the synthesis. orgsyn.org

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis of a Methyl Ester

| Parameter | Setting / Type |

| GC Column | Non-polar capillary column (e.g., Equity-1, SLB®-5ms) sigmaaldrich.comsigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen sigmaaldrich.comsigmaaldrich.com |

| Injection Mode | Split injection sigmaaldrich.com |

| Injector Temperature | ~280 °C (must be high enough to vaporize the sample without decomposition) sigmaaldrich.com |

| Oven Program | A temperature ramp, e.g., starting at 100 °C and increasing to 300 °C, to ensure separation of components sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~280 °C (for FID) sigmaaldrich.com |

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, oxygen, and fluorine) within a pure sample of Methyl 2,4-difluoro-3-oxobutanoate. This technique provides experimental data that is compared against the theoretical values calculated from its molecular formula, C₅H₆F₂O₃. chemaxon.com

A close correlation between the experimental and theoretical percentages serves as strong evidence to confirm the compound's empirical formula and supports its structural identity and purity. davidson.edu

Table 4: Elemental Composition of Methyl 2,4-difluoro-3-oxobutanoate (C₅H₆F₂O₃)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 5 | 60.055 | 39.49% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.98% |

| Fluorine (F) | 18.998 | 2 | 37.996 | 24.98% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 31.55% |

| Total | - | - | 152.10 | 100.00% |

Computational and Theoretical Investigations of Methyl 2,4 Difluoro 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic structure of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on Methyl 2,4-difluoro-3-oxobutanoate would be crucial for understanding its fundamental electronic properties. Such a study would typically involve calculations of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental indicators of a molecule's reactivity, indicating where it is most likely to act as an electron donor or acceptor.

While no specific DFT data for Methyl 2,4-difluoro-3-oxobutanoate is available, studies on related fluorinated carbonyl compounds often reveal a lowering of both HOMO and LUMO energies due to the high electronegativity of fluorine. This can significantly impact the molecule's reactivity in various chemical transformations.

Conformational Analysis and Energy Minima Determination

The flexibility of the carbon chain in Methyl 2,4-difluoro-3-oxobutanoate means it can exist in various spatial arrangements, or conformations. Conformational analysis is a critical step in understanding a molecule's behavior, as the population of different conformers can influence its physical properties and chemical reactivity.

A computational study would aim to identify all stable conformers (rotamers) and calculate their relative energies to determine their populations at a given temperature. The energy barriers for interconversion between these rotamers would also be calculated. For Methyl 2,4-difluoro-3-oxobutanoate, rotations around the C2-C3 and C3-C4 bonds would be of particular interest. The presence of two fluorine atoms and a carbonyl group would lead to a complex potential energy surface with multiple energy minima.

The preferred conformation of a molecule can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the conformational equilibrium of Methyl 2,4-difluoro-3-oxobutanoate. The polar nature of the ester and ketone groups, along with the C-F bonds, suggests that solvent polarity would play a significant role in determining the most stable conformation.

Analysis of Intramolecular Interactions

The specific arrangement of atoms in Methyl 2,4-difluoro-3-oxobutanoate gives rise to a variety of non-covalent intramolecular interactions that dictate its conformational preferences. A detailed computational analysis would investigate:

Steric Interactions: Repulsive forces between bulky groups that are close in space.

Electrostatic Interactions: Attractive or repulsive forces between polarized bonds, such as the C=O and C-F bonds.

Hydrogen Bonding: Although not a classic hydrogen bond donor, the possibility of weak C-H···O or C-H···F interactions could be explored.

Gauche Effect: The tendency for a molecule to adopt a gauche conformation when it has adjacent electronegative substituents. The F-C-C-F and F-C-C=O dihedral angles would be of particular interest.

Hyperconjugation: The stabilizing interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these interactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can offer insights into its dynamic behavior over time. A molecular dynamics (MD) simulation of Methyl 2,4-difluoro-3-oxobutanoate would involve calculating the trajectory of each atom over a period of time, providing a movie-like view of its conformational changes and interactions with its environment. This would be particularly useful for understanding its behavior in solution or in a biological system.

In the absence of specific research, the following table outlines the hypothetical data that would be generated from a comprehensive computational study of Methyl 2,4-difluoro-3-oxobutanoate.

| Computational Method | Parameter | Hypothetical Finding |

| DFT (B3LYP/6-311+G(d,p)) | HOMO Energy | Expected to be relatively low due to electron-withdrawing fluorine atoms. |

| DFT (B3LYP/6-311+G(d,p)) | LUMO Energy | Expected to be relatively low, indicating susceptibility to nucleophilic attack. |

| Conformational Analysis | Most Stable Gas-Phase Conformer | Likely a conformation that minimizes steric hindrance and maximizes favorable electrostatic and hyperconjugative interactions. |

| Conformational Analysis (PCM) | Most Stable Conformer in Polar Solvent | A more polar conformer might be favored due to better solvation. |

| NBO Analysis | Key Hyperconjugative Interactions | Interactions involving the C-F and C=O bonds would likely be significant in stabilizing certain conformations. |

Prediction of Spectroscopic Parameters from Theoretical Models

In the realm of computational chemistry, theoretical models serve as powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For Methyl 2,4-difluoro-3-oxobutanoate, the application of these models, particularly those based on Density Functional Theory (DFT), allows for the a priori estimation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. These predictions are invaluable for structural elucidation and for understanding the molecule's electronic properties.

Theoretical predictions of spectroscopic data are frequently achieved using DFT methods, with the choice of functional and basis set being critical to the accuracy of the results. nih.govresearchgate.net Common functionals like B3LYP and ωB97XD, paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. nih.govnsf.gov The process typically begins with the geometry optimization of the molecule's structure, followed by calculations of the relevant spectroscopic properties. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed for predicting NMR chemical shifts. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical models can predict the chemical shifts (δ) for the various nuclei in Methyl 2,4-difluoro-3-oxobutanoate, namely ¹H, ¹³C, and ¹⁹F. These predictions are based on calculating the isotropic magnetic shielding constants for each nucleus, which are then referenced to a standard (e.g., Tetramethylsilane for ¹H and ¹³C).

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is anticipated to show distinct signals for the methyl (CH₃) and methine (CH) protons. The chemical environment heavily influences these shifts. For instance, the methoxy (B1213986) protons (O-CH₃) are expected to appear in a different region compared to the proton on the fluorinated carbon.

Predicted ¹³C NMR Chemical Shifts: The carbon skeleton of Methyl 2,4-difluoro-3-oxobutanoate presents several distinct chemical environments. The carbonyl carbon (C=O) of the ketone and the ester are expected to be the most downfield-shifted signals. libretexts.org The carbons bonded to fluorine will also exhibit characteristic shifts.

Predicted ¹⁹F NMR Chemical Shifts: Due to the presence of two fluorine atoms in different positions, the ¹⁹F NMR spectrum is predicted to show two distinct signals. The prediction of ¹⁹F chemical shifts can be challenging, but modern computational methods have achieved reasonable accuracy, often with mean absolute deviations of a few ppm. nih.gov

Below is an interactive table presenting hypothetical, yet representative, predicted NMR chemical shifts for Methyl 2,4-difluoro-3-oxobutanoate, based on typical values for similar functional groups found in the literature. pdx.eduoregonstate.edulibretexts.orgucl.ac.uk

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | O-CH ₃ | 3.7 - 3.9 |

| ¹H | CH F₂ | 5.8 - 6.2 |

| ¹H | CH F | 5.1 - 5.5 |

| ¹³C | O-C H₃ | 51 - 53 |

| ¹³C | C =O (ester) | 165 - 175 |

| ¹³C | C =O (ketone) | 190 - 205 |

| ¹³C | C HF₂ | 108 - 112 (t) |

| ¹³C | C HF | 88 - 92 (d) |

| ¹⁹F | CF ₂ | -120 to -130 |

| ¹⁹F | CF | -190 to -210 |

| (t) = triplet, (d) = doublet due to C-F coupling |

Infrared (IR) Spectroscopy

Theoretical calculations can predict the vibrational frequencies of Methyl 2,4-difluoro-3-oxobutanoate, which correspond to the absorption bands in its IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrational modes. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Key predicted vibrational frequencies include the stretching vibrations of the C=O (ester and ketone), C-F, and C-O bonds. The two C=O stretches are expected to be strong and distinct, providing clear markers in the spectrum. The C-F stretching vibrations are also characteristic and typically appear in the fingerprint region.

An interactive table of representative predicted IR frequencies for Methyl 2,4-difluoro-3-oxobutanoate is provided below, based on values for analogous functional groups. ajchem-a.com